molecular formula C12H10O2S2 B1335632 2-[(Thien-2-ylmethyl)thio]benzoic acid CAS No. 3759-75-9

2-[(Thien-2-ylmethyl)thio]benzoic acid

Cat. No.: B1335632
CAS No.: 3759-75-9
M. Wt: 250.3 g/mol
InChI Key: VNEMIQPVWXWVOO-UHFFFAOYSA-N
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Scientific Research Applications

2-[(Thien-2-ylmethyl)thio]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thien-2-ylmethyl)thio]benzoic acid typically involves the reaction of thiophene-2-methanethiol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the thioether linkage .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Thien-2-ylmethyl)thio]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Thien-2-ylmethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Thien-2-ylmethyl)thio]benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

This compound is unique due to its specific thioether linkage and carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEMIQPVWXWVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407021
Record name 2-[(thien-2-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3759-75-9
Record name 2-[(thien-2-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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